molecular formula C18H15N3O B12789936 3-Methyl-1-phenyl-4,6-dihydropyrazolo(4,3-d)(1)benzazepin-5(1H)-one CAS No. 106148-11-2

3-Methyl-1-phenyl-4,6-dihydropyrazolo(4,3-d)(1)benzazepin-5(1H)-one

Cat. No.: B12789936
CAS No.: 106148-11-2
M. Wt: 289.3 g/mol
InChI Key: HDYUIMHCGQNIMV-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-4,6-dihydropyrazolo(4,3-d)(1)benzazepin-5(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo and benzazepine ring system. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4,6-dihydropyrazolo(4,3-d)(1)benzazepin-5(1H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of a phenylhydrazine derivative with a suitable ketone to form an intermediate hydrazone This intermediate can then undergo cyclization in the presence of an acid catalyst to form the pyrazolo ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-4,6-dihydropyrazolo(4,3-d)(1)benzazepin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4,6-dihydropyrazolo(4,3-d)(1)benzazepin-5(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-4,6-dihydropyrazolo(4,3-d)(1)benzazepin-5(1H)-one
  • 3-Methyl-1-phenyl-4,6-dihydropyrazolo(4,3-d)(1)benzazepin-5(1H)-one derivatives

Uniqueness

This compound is unique due to its specific ring structure and the presence of both pyrazolo and benzazepine rings. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

106148-11-2

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

3-methyl-1-phenyl-4,6-dihydropyrazolo[4,3-d][1]benzazepin-5-one

InChI

InChI=1S/C18H15N3O/c1-12-15-11-17(22)19-16-10-6-5-9-14(16)18(15)21(20-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,22)

InChI Key

HDYUIMHCGQNIMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CC(=O)NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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